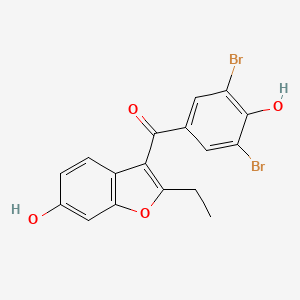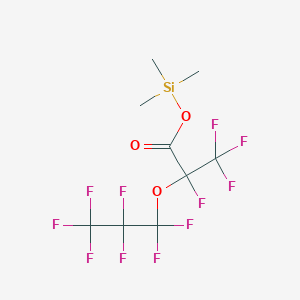
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Overview
Description
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a chemical compound . It is a highly versatile fluorinated ether .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C9F18O3 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 175.3±40.0 °C and the density is predicted to be 1.422±0.06 g/cm3 .Scientific Research Applications
Applications in Polymer Production
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate, often used as a processing aid in the manufacture of fluoropolymers, has notable applications in various scientific domains. It is recognized for its role in the production of high-performance materials due to its unique chemical properties.
Environmental and Biological Implications
The substance has been the subject of environmental and biological studies due to its widespread usage and the need for understanding its behavior in biological systems and ecosystems. Investigations into its absorption, distribution, metabolism, excretion (ADME), and kinetic behavior in organisms like rats, mice, and cynomolgus monkeys highlight its rapid absorption and elimination, providing crucial information for assessing environmental and health impacts (Gannon et al., 2016).
Toxicity and Chronic Effects
Studies have also focused on its chronic toxicity and carcinogenic potential, with comprehensive evaluations revealing insights into its effect on body weight, clinical pathology, and histomorphological changes in organs. Such studies are instrumental in defining safe exposure levels and understanding the long-term implications of exposure to this compound (Caverly Rae et al., 2015).
Synthetic Applications
From a synthetic chemistry perspective, the compound is involved in various reactions, contributing to the development of novel materials and chemical entities. Its interactions with different reagents and its role in the synthesis of specific functional groups or molecules are of significant interest, providing valuable insights into its versatile applications in chemical synthesis (Babadzhanova et al., 2005).
Ecological Impact and Phytotoxicity
Given the environmental persistence of fluorinated compounds, understanding the ecological impact of this substance is crucial. Studies on its accumulation, phytotoxicity, and the resultant biological effects on plant species shed light on its ecological footprint and help in formulating strategies to mitigate potential negative impacts on ecosystems (Chen et al., 2019).
Mechanism of Action
Mode of Action
It’s known that fluoroethers like this compound can be preferentially oxidized and produce inorganic compounds on the surface of certain materials, which effectively inhibit side reactions .
Biochemical Pathways
It’s known that fluoroethers can interact with certain materials and affect their electrochemical performance .
Pharmacokinetics
The compound’s boiling point is predicted to be around 175.3±40.0 °C, and its density is predicted to be 1.422±0.06 g/cm3 .
Properties
IUPAC Name |
trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F11O3Si/c1-24(2,3)22-4(21)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRONRBOXQGQTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F11O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896749 | |
| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152718-74-6 | |
| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


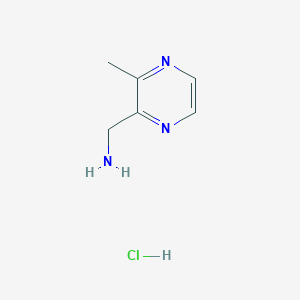
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)
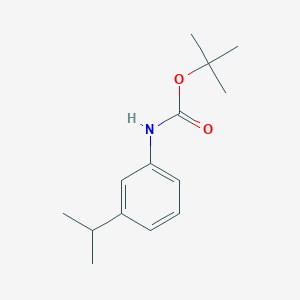
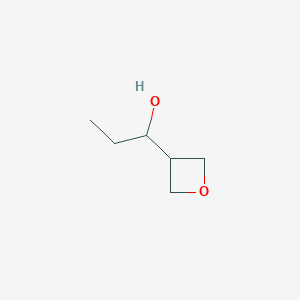


![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)



![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
